2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-chlorobenzoate
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Overview
Description
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-chlorobenzoate is a synthetic organic compound known for its unique chemical properties and potential applications in various fields of scientific research. This compound features a trifluoromethyl group, a benzylamine moiety, and a chlorobenzoate ester, making it a versatile molecule for studying chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-chlorobenzoate typically involves multiple steps:
Formation of the Benzylamine Intermediate: The initial step involves the reaction of 2-(trifluoromethyl)benzylamine with an appropriate acylating agent to form the benzylamine intermediate.
Esterification: The intermediate is then reacted with 3-chlorobenzoic acid under esterification conditions, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Oxidation: The final step involves the oxidation of the resulting ester to introduce the oxo group, often using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of greener chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-chlorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorobenzoate moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The oxo group can be reduced to a hydroxyl group, or further oxidized under specific conditions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents such as PCC or Dess-Martin periodinane.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Nucleophilic Substitution: Substituted benzoates.
Oxidation: Carboxylic acids or further oxidized products.
Reduction: Alcohols or reduced esters.
Hydrolysis: 3-chlorobenzoic acid and corresponding alcohol.
Scientific Research Applications
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-chlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the benzylamine and chlorobenzoate moieties contribute to its overall activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-chlorobenzoate: Similar structure but with a different position of the chlorine atom.
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl benzoate: Lacks the chlorine atom, affecting its reactivity and biological activity.
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-bromobenzoate: Contains a bromine atom instead of chlorine, which can influence its chemical properties and reactions.
Uniqueness
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-chlorobenzoate is unique due to the specific positioning of the trifluoromethyl and chlorobenzoate groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 3-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3NO3/c18-13-6-3-5-11(8-13)16(24)25-10-15(23)22-9-12-4-1-2-7-14(12)17(19,20)21/h1-8H,9-10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHYJFFDSIOJAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC(=CC=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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